N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Description

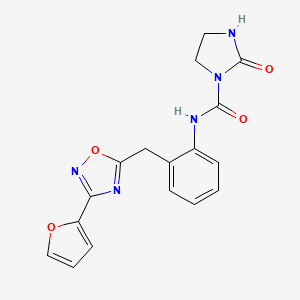

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 2. This oxadiazole ring is connected via a methylene bridge to a phenyl ring, which is further functionalized with a 2-oxoimidazolidine carboxamide moiety.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c23-16-18-7-8-22(16)17(24)19-12-5-2-1-4-11(12)10-14-20-15(21-26-14)13-6-3-9-25-13/h1-6,9H,7-8,10H2,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBNBHRKDBWUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, notably furan and oxadiazole moieties. These structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.3 g/mol. The presence of the carboxamide group enhances its interaction capabilities with biological systems, potentially allowing it to act on various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.3 g/mol |

| Structural Features | Furan, Oxadiazole, Imidazolidine |

Antimicrobial Activity

Research has indicated that compounds containing furan and oxadiazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests a promising avenue for exploration.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented in several studies. For example, compounds that share structural similarities with N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine have been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in tumor growth . The mechanism of action may involve the inhibition of key enzymes or receptors that are pivotal in cancer progression.

Case Studies and Research Findings

- Oxadiazole Derivatives in Cancer Therapy :

- Antimicrobial Efficacy :

- Another research effort evaluated the antimicrobial activity of related compounds against pathogens like Staphylococcus aureus and Candida albicans. The results indicated that these compounds could serve as effective agents against resistant strains.

The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine may involve:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various microorganisms.

| Compound Type | Biological Activity |

|---|---|

| 1,3,4-Oxadiazole Derivatives | Antimicrobial and anticancer properties |

| 1,3-Thiadiazole Derivatives | Antiviral and anti-inflammatory effects |

| Benzothiazole Compounds | Antitubercular activity |

The unique combination of oxadiazole and imidazolidine functionalities may confer distinct pharmacological properties not found in other compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds. For example, compounds derived from thiazolidinone structures have demonstrated potent inhibitory activity against various cancer cell lines. A notable study reported that certain derivatives showed IC50 values as low as 0.021 µmol/L against multi-tyrosine kinases, indicating strong potential for further development in cancer therapeutics .

Case Studies

- Antitumor Activity : A series of synthesized compounds were evaluated for their cytotoxic effects on human tumor cell lines. Among these, certain derivatives exhibited significant selectivity and potency against leukemia cells with IC50 values ranging from 0.75 µM to 3.4 µM .

- Antimicrobial Studies : A study involving the synthesis of 1,3-thiadiazole derivatives demonstrated effective antimicrobial action against Staphylococcus aureus and Candida albicans using disk diffusion methods . The results were corroborated by quantum chemical calculations that supported the observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound ID | Core Structure | Key Substituents | Bioactivity (Hypothesized) |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | Furan-2-yl, 2-oxoimidazolidine | Enzyme inhibition (e.g., kinase) |

| 476309-44-1 | Benzo[b]thiophene | Nitro, phenylcarboxamide | Antimicrobial/antioxidant |

| 1172773-23-7 | 1,2,4-Oxadiazole | Methyl, cyclopentylamine | CNS-targeting (amine functionality) |

| 1104637-08-2 | Thiazole | Thienyl, ethylamino | Anti-inflammatory |

Physicochemical Properties

Computational studies using density-functional theory (DFT), as referenced in Becke’s work , could predict its electronic properties, such as dipole moments and HOMO-LUMO gaps, which influence reactivity and binding affinity. For instance, the oxadiazole’s electron deficiency may enhance interactions with electron-rich biological targets, a feature less pronounced in the benzo[b]thiophene analogue (476309-44-1).

Research Implications and Gaps

While structural comparisons provide mechanistic insights, experimental validation is critical. Priority areas include:

Synthesis and Characterization : Confirming the compound’s stability under physiological conditions.

DFT-Based Modeling : Applying Becke’s hybrid functionals to predict redox behavior or ligand-protein interactions.

In Vitro Screening : Testing against kinase or protease targets to validate hypothesized bioactivities.

Q & A

Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitrile oxides. For example, ultrasound-assisted synthesis using ytterbium triflate (Yb(OTf)₃) in ethanol achieves 66% yield under mild conditions (4 hours, room temperature). Key parameters include:

- Catalyst loading: 5 mol% Yb(OTf)₃

- Solvent: Ethanol

- Reaction time: 4 hours under ultrasonic irradiation This method avoids thermal degradation and improves purity (95% without recrystallization) . Alternative thermal methods (e.g., refluxing in toluene for 12 hours) yield ~45% but require longer times.

Q. How should researchers characterize this compound’s structural integrity and purity?

Use a multi-technique approach:

- NMR spectroscopy : Confirm furan protons (δ 6.3–7.2 ppm) and oxadiazole carbons (~165 ppm in ¹³C NMR).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC : Assess purity (≥95%) using a C18 column with acetonitrile/water gradients.

- Melting point analysis : Compare with literature values (e.g., 210–211°C for structurally related compounds) .

Q. What purification strategies are recommended for by-product removal during synthesis?

Flash chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from by-products like unreacted amidoximes. For polar impurities, recrystallization in ethanol or acetonitrile improves purity. notes that ultrasonic synthesis reduces by-product formation, minimizing purification steps .

Advanced Research Questions

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

Apply density functional theory (DFT) to calculate:

- Fukui indices : Identify electrophilic/nucleophilic sites (e.g., oxadiazole ring susceptibility to nucleophilic attack).

- Transition state analysis (TSA) : Model reaction barriers for hydrolysis or enzymatic degradation. ICReDD’s integrated approach ( ) combines quantum calculations with experimental data to optimize reaction conditions and predict metabolic stability .

Q. How to design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?

- Substituent variation : Modify the furan-2-yl group (e.g., replace with thiophene or phenyl) and assess effects on target binding (e.g., kinase inhibition).

- Functional assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in cancer lines). demonstrates SAR for benzothiazole carboxamides, where chloro substituents at the phenyl ring enhanced antitumor activity .

Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsome assays).

- Species-specific factors : Compare metabolic pathways in human vs. rodent models.

- Orthogonal validation : Use multiple assays (e.g., Western blot for target engagement alongside phenotypic screening) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

- Standardize conditions : Use the same solvent system (e.g., PBS pH 7.4 or DMSO concentration ≤0.1%).

- Dynamic light scattering (DLS) : Check for aggregation at high concentrations.

- Reference control compounds : Compare with known solubility benchmarks (e.g., caffeine in water) .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Ultrasound Method () | Thermal Method (Typical) |

|---|---|---|

| Catalyst | Yb(OTf)₃ (5 mol%) | None |

| Solvent | Ethanol | Toluene |

| Time | 4 hours | 12 hours |

| Yield | 66% | 45% |

| Purity (HPLC) | 95% | 90% |

Q. Table 2. Key NMR Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Furan (C₂H₃O) | 6.3–7.2 (m) | 110–142 |

| Oxadiazole (C₃N₂O) | - | 160–165 |

| Imidazolidine (C₃H₆N₂O) | 3.2–4.1 (m) | 45–55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.